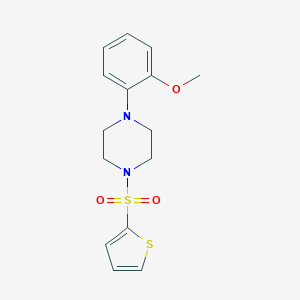![molecular formula C18H17ClN4O2 B299386 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea, commonly known as Sorafenib, is a multi-kinase inhibitor that has been extensively researched for its therapeutic potential in various cancers. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.
作用机制
Sorafenib is a multi-kinase inhibitor that targets multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of c-KIT and FLT3, which are involved in cell proliferation. By targeting multiple kinases, Sorafenib inhibits the growth of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have both biochemical and physiological effects. Sorafenib inhibits the activity of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been shown to inhibit the expression of VEGF, which is involved in angiogenesis. Sorafenib has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Sorafenib has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments. Sorafenib is a potent inhibitor of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis, making it a valuable tool for studying these pathways. Sorafenib has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, Sorafenib has some limitations for lab experiments. Sorafenib is a complex molecule that requires expertise in organic chemistry for synthesis. Sorafenib is also a multi-kinase inhibitor, making it difficult to determine the specific kinase targets responsible for its therapeutic effects.
未来方向
For Sorafenib research include the development of Sorafenib analogs, the identification of biomarkers, and the exploration of other therapeutic applications.
合成方法
Sorafenib is synthesized by reacting 4-(4-aminophenyl)morpholine with 3-chloro-4-cyanophenyl isocyanate. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.
科学研究应用
Sorafenib has been extensively studied for its therapeutic potential in various cancers such as renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit the growth of cancer cells by targeting multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
属性
产品名称 |
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea |
|---|---|
分子式 |
C18H17ClN4O2 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
1-(3-chloro-4-morpholin-4-ylphenyl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c19-15-11-14(5-6-17(15)23-7-9-25-10-8-23)21-18(24)22-16-4-2-1-3-13(16)12-20/h1-6,11H,7-10H2,(H2,21,22,24) |
InChI 键 |
IMPUHLKWZSDSJA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299303.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
